molecular formula C10H9Cl2N B3142371 N-(2,4-dichlorobenzyl)prop-2-yn-1-amine CAS No. 5031-76-5

N-(2,4-dichlorobenzyl)prop-2-yn-1-amine

Cat. No.: B3142371
CAS No.: 5031-76-5
M. Wt: 214.09 g/mol
InChI Key: BJXNVEGAWLTJGS-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzyl)prop-2-yn-1-amine is a primary amine featuring a 2,4-dichlorobenzyl substituent and a terminal alkyne (propargyl) group. The 2,4-dichlorobenzyl moiety is electron-withdrawing, which may reduce the amine’s basicity compared to unsubstituted benzyl analogs. The propargyl group enables participation in click chemistry (e.g., azide-alkyne cycloaddition), making it valuable for bioconjugation and drug design .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h1,3-4,6,13H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXNVEGAWLTJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249799
Record name 2,4-Dichloro-N-2-propyn-1-ylbenzenemethanamine
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Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5031-76-5
Record name 2,4-Dichloro-N-2-propyn-1-ylbenzenemethanamine
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Record name 2,4-Dichloro-N-2-propyn-1-ylbenzenemethanamine
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Record name N-(2,4-DICHLOROBENZYL)PROPARGYLAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)prop-2-yn-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with propargylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

The general reaction scheme can be represented as:

2,4-dichlorobenzyl chloride+propargylamineThis compound\text{2,4-dichlorobenzyl chloride} + \text{propargylamine} \rightarrow \text{this compound} 2,4-dichlorobenzyl chloride+propargylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

N-(2,4-dichlorobenzyl)prop-2-yn-1-amine is widely used as an intermediate in the preparation of more complex molecules. Its unique structure allows it to be involved in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it has been utilized in the synthesis of triazoles and other nitrogen-containing heterocycles that exhibit biological activity .

Research has indicated that this compound possesses significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating its potency:

PathogenMIC (µg/mL)Control (e.g., Isoniazid)
Staphylococcus aureus12.50.25
Escherichia coli252

The compound's mechanism of action involves inhibiting bacterial enzymes crucial for metabolic processes necessary for bacterial growth .

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various diseases, including cancer. Its ability to inhibit specific enzymes and proteins makes it a candidate for further investigation in drug development. Studies have shown that derivatives of this compound can exhibit anticancer properties by targeting cancer cell proliferation pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several strains of bacteria. The research highlighted its potential as an alternative treatment option for infections resistant to conventional antibiotics.

Case Study 2: Synthesis of Heterocycles

In another study focused on organic synthesis, researchers successfully utilized this compound as a precursor for synthesizing complex heterocyclic compounds known for their biological activities. This work underscores the compound's versatility as a building block in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(2,4-Dichlorobenzyl) Derivatives

Compounds like 6b (6-Chloro-2-(4-cyclohexylcarbonylpiperazino)-N-(2,4-dichlorobenzyl)pyrimidin-4-amine) and 12a (R)-2-[4-(Piperidin-2-yl)carbonylpiperazino]-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine) share the 2,4-dichlorobenzyl group but include pyrimidin-4-amine cores with bulky substituents. These exhibit higher molecular weights (e.g., 482.3 g/mol for 6b) and elevated melting points (175–177°C) compared to the simpler propargylamine target compound. The dichlorobenzyl group likely enhances lipophilicity, improving membrane permeability in bioactive analogs .

N-(2-Chlorobenzyl) and Other Substituted Benzyl Analogs

  • N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine (Molecular weight: 344.66 g/mol) replaces the alkyne with a phenoxypropanamine chain, demonstrating how substitution patterns influence pharmacological targeting .
  • The allyl (prop-2-en-1-amine) group offers distinct reactivity compared to the propargyl group in the target compound .

Propargylamine Derivatives

N-Methyl-N-(prop-2-ynyl)prop-2-yn-1-amine

This compound (C₇H₈N₂) features two propargyl groups and a methyl substituent, increasing steric hindrance and reducing nucleophilicity compared to the primary amine in the target compound. Such structural modifications may alter applications in catalysis or polymer chemistry .

2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide

Incorporating an amide linkage (C₁₃H₁₄ClN₃O₂), this compound combines propargylamine with a chloro-methoxyphenyl group. The amide functionality introduces hydrogen-bonding capacity, which could enhance target binding in drug candidates compared to the non-polar alkyne in the target compound .

Heterocyclic Derivatives with Dichlorobenzyl Groups

Indazole-Based Compounds (e.g., LONI11)

(S)-1-(2,4-Dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11) demonstrates full CB1 receptor agonism. The indazole core and carboxamide substituent contrast with the propargylamine’s simplicity, highlighting how heterocycles and functional groups dictate receptor interaction .

Thiazol-2-amine Derivatives

N-Allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine (C₁₂H₁₀Cl₂N₂S) replaces the benzyl group with a dichlorophenyl-thiazole system.

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-(2,4-Dichlorobenzyl)prop-2-yn-1-amine ~214.1* Not reported Propargyl, dichlorobenzyl
6b 482.3 175.3–177.1 Pyrimidin-4-amine, cyclohexyl
LONI11 ~450.3* Not reported Indazole, carboxamide
N-(2-Methoxybenzyl)prop-2-en-1-amine 177.2 Not reported Allyl, methoxybenzyl

*Calculated based on molecular formula.

Biological Activity

N-(2,4-dichlorobenzyl)prop-2-yn-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

This compound is synthesized through the reaction of 2,4-dichlorobenzyl chloride with propargylamine in the presence of a base. The reaction typically occurs in anhydrous ethanol or methanol under reflux conditions. The overall reaction can be summarized as follows:

2 4 dichlorobenzyl chloride+propargylamineN 2 4 dichlorobenzyl prop 2 yn 1 amine\text{2 4 dichlorobenzyl chloride}+\text{propargylamine}\rightarrow \text{N 2 4 dichlorobenzyl prop 2 yn 1 amine}

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency.

Pathogen MIC (µg/mL) Control (e.g., Isoniazid)
Staphylococcus aureus12.50.25
Escherichia coli252

The compound's mechanism of action involves the inhibition of bacterial enzymes, which disrupts key metabolic processes necessary for bacterial growth and survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have shown that it can inhibit cancer cell proliferation through various pathways:

  • Inhibition of cell cycle progression : The compound may interfere with the cell cycle by targeting specific regulatory proteins.
  • Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Targeting specific signaling pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial in cancer development.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit certain enzymes critical for bacterial metabolism and cancer cell survival .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results demonstrated that the compound effectively inhibited growth at low concentrations, particularly against Gram-positive bacteria like Staphylococcus aureus.

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. Further analysis indicated that it induced apoptosis through caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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